2-(3-Methylthiophenyl)nicotinic acid
Overview
Description
2-(3-Methylthiophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives This compound features a nicotinic acid core substituted with a 3-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylthiophenyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 3-methylthiophenylboronic acid and 2-bromonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multi-step synthesis starting from commercially available raw materials. The process may include steps like halogenation, coupling reactions, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
2-(3-Methylthiophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include redox reactions, where the compound participates as an electron donor or acceptor, influencing cellular processes .
Comparison with Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative with a different substitution pattern on the pyridine ring.
2-Methylthiophenyl Nicotinic Acid: A closely related compound with a different substitution position.
Uniqueness: 2-(3-Methylthiophenyl)nicotinic acid is unique due to the specific placement of the 3-methylthiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEZBXPFBSBLOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219384 | |
Record name | 3-Pyridinecarboxylic acid, 2-[3-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-11-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-[3-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-[3-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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